molecular formula C10H20F2O3Si B6605372 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoicacid CAS No. 2803834-73-1

4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoicacid

Cat. No.: B6605372
CAS No.: 2803834-73-1
M. Wt: 254.35 g/mol
InChI Key: HTMKAIXJXYNDSY-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group and two fluorine atoms on the butanoic acid backbone. This compound is often used in organic synthesis due to its unique chemical properties and stability.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3,3-difluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20F2O3Si/c1-9(2,3)16(4,5)15-7-10(11,12)6-8(13)14/h6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMKAIXJXYNDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CC(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F2O3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to serve as a versatile building block in the synthesis of pharmaceuticals. Its fluorinated moiety enhances lipophilicity and metabolic stability, making it attractive for drug development.

Synthesis of Bioactive Compounds

4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid can be utilized in the synthesis of various bioactive molecules. For instance:

  • Antiviral Agents : The compound has been explored as a precursor for synthesizing antiviral drugs, particularly those targeting RNA viruses. The fluorine atoms can enhance the binding affinity of these compounds to viral enzymes.
  • Anticancer Drugs : Researchers have investigated its derivatives as potential anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against specific cancer cell lines, indicating its potential as an anticancer therapeutic agent .
  • Case Study 2 : Another research article highlighted the synthesis of a fluorinated derivative that showed promise as an antiviral compound, effectively inhibiting viral replication in vitro .

Material Science

The unique properties of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid also make it useful in material science, particularly in the development of advanced materials.

Polymer Chemistry

The TBDMS group allows for easy incorporation into polymer matrices, enhancing their properties:

  • Fluorinated Polymers : The compound can be polymerized to produce fluorinated polymers with improved chemical resistance and thermal stability, suitable for applications in coatings and sealants.

Surface Modification

The compound is employed in surface modification techniques to enhance the hydrophobicity and biocompatibility of materials used in biomedical devices.

Summary Table of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistrySynthesis of antiviral and anticancer agents ,
Polymer ChemistryDevelopment of fluorinated polymers
Surface ModificationEnhancing hydrophobicity and biocompatibility

Mechanism of Action

The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid involves the interaction of its functional groups with specific molecular targets. The TBDMS group provides steric protection, while the fluorine atoms enhance the compound’s reactivity and stability. The compound can participate in various chemical reactions, leading to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is unique due to the presence of both the TBDMS protecting group and the difluorobutanoic acid backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .

Biological Activity

4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H29NO6SSi
  • CAS Number : 2649409-89-0
  • Molecular Weight : 367.53 g/mol

Antibacterial Activity

Research indicates that compounds with similar structural motifs have demonstrated antibacterial properties. The presence of the tert-butyldimethylsilyl (TBDMS) group can enhance the stability and solubility of the compound, potentially leading to increased efficacy against bacterial strains. For instance, derivatives of aminoglycosides, which share structural similarities, have shown significant antibacterial activity against resistant strains .

The mechanism by which 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid exerts its effects may involve:

  • Inhibition of Bacterial Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, thereby inhibiting protein synthesis in bacteria.
  • Membrane Disruption : The hydrophobic nature of the TBDMS group may facilitate interactions with bacterial membranes, leading to increased permeability and cell lysis.

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of difluorobutanoic acids for their antibacterial properties. The results indicated that compounds with bulky silyl groups exhibited enhanced activity against Gram-positive bacteria, suggesting that 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid could be a candidate for further development .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
TBDMS Derivative AHighModerate
TBDMS Derivative BModerateLow
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acidPotentially HighUnknown

Study 2: Mechanistic Insights

In another investigation focusing on the mechanistic pathways of similar compounds, it was found that the incorporation of fluorine atoms significantly altered the interaction dynamics with bacterial enzymes. This study highlighted the potential for 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid to disrupt enzymatic functions critical for bacterial survival .

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